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Compound of Interest

Compound Name: Metastat

Cat. No.: B612271 Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals, providing a detailed exploration of the molecular targets

of "Metastat." It is critical to distinguish between two key entities often associated with this

name in cancer research: Metastat (COL-3), a chemically modified tetracycline targeting matrix

metalloproteinases, and MetaStat, Inc., a company developing inhibitors for the MENA

(Mammalian-enabled) pathway by targeting Mitogen-Activated Protein Kinase-Activated Protein

Kinase 2 (MAPKAPK2). This guide will elucidate the distinct mechanisms and molecular

interactions of both.

Part 1: Metastat (COL-3) - A Potent Inhibitor of
Matrix Metalloproteinases
Metastat, also known by its chemical name COL-3 (6-demethyl-6-deoxy-4-

dedimethylaminotetracycline) or incyclinide, is a non-antimicrobial, chemically modified

tetracycline derivative.[1][2] Its primary anti-cancer activity stems from its ability to inhibit matrix

metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the

degradation of the extracellular matrix (ECM).[2] Dysregulation of MMP activity is a hallmark of

cancer progression, facilitating tumor growth, invasion, angiogenesis, and metastasis.[2][3]

Molecular Targets and Mechanism of Action
The principal molecular targets of Metastat (COL-3) are various members of the MMP family.

Its inhibitory mechanism is multifaceted and includes:
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Zinc Chelation: The core mechanism involves the chelation of the zinc ion (Zn²⁺) located at

the active site of MMPs.[1] This interaction prevents the enzyme from binding to its

substrates, thereby inhibiting its proteolytic activity.

Downregulation of MMP Production: Studies have indicated that COL-3 can down-regulate

the production of MMP proenzymes.[1]

Inhibition of Proenzyme Activation: The activation of MMP proenzymes is a critical step for

their function. COL-3 has been shown to inhibit the oxidative activation of these proenzymes.

[1]

Increased Degradation of MMPs: There is evidence to suggest that COL-3 may also

increase the degradation of MMP proenzymes.[1]

Metastat (COL-3) has demonstrated potent inhibitory effects against several MMPs, including

MMP-2 and MMP-9, which are strongly implicated in cancer cell invasion and angiogenesis.[1]

Quantitative Data: Inhibitory Activity of Metastat (COL-3)
The following table summarizes the available quantitative data on the inhibitory activity of

Metastat (COL-3) against various cell lines and its effects on microglial inflammatory

responses.

Target/Assay
Cell
Line/System

Measurement Value Reference

Tumor Growth

Inhibition

DU145 and TSU-

PR1 (Prostate

Cancer)

IC50 (48h) 12 µg/mL [4]

Fungal Growth

Inhibition

Filamentous

Fungi
MIC 0.25 - 8 µg/mL [4]

TNF-α Release

Inhibition

LPS-stimulated

Microglia

Effective

Concentration
10 - 20 µM [5][6]

NADPH

Synthesis

Inhibition

LPS-stimulated

Microglia

Effective

Concentration
20 µM [6]
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Experimental Protocols
Determination of IC50 for Tumor Growth Inhibition:

Cell Culture: Human prostate cancer cell lines (DU145 and TSU-PR1) are cultured in

appropriate media supplemented with fetal bovine serum.

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of

Metastat (COL-3) for 48 hours.

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Data Analysis: The absorbance is measured, and the concentration of COL-3 that inhibits

cell growth by 50% (IC50) is calculated by plotting the percentage of viable cells against the

drug concentration.

Microglial Inflammatory Response Assay:

Cell Culture: Primary microglial cells are isolated from newborn mouse brains and cultured.

Stimulation and Treatment: Microglial cells are stimulated with lipopolysaccharide (LPS) to

induce an inflammatory response. Concurrently, cells are treated with varying concentrations

of Metastat (COL-3).

Cytokine Measurement: After a 24-hour incubation period, the concentration of tumor

necrosis factor-alpha (TNF-α) in the cell culture supernatant is measured using an enzyme-

linked immunosorbent assay (ELISA).

NADPH Measurement: Intracellular levels of nicotinamide adenine dinucleotide phosphate

(NADPH) are quantified using a commercially available assay kit.

Signaling Pathway and Experimental Workflow
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Mechanism of MMP Inhibition by Metastat (COL-3)

Part 2: MetaStat, Inc. - Targeting the MENA Pathway
via MAPKAPK2 Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b612271?utm_src=pdf-body-img
https://www.benchchem.com/product/b612271?utm_src=pdf-body
https://www.benchchem.com/product/b612271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MetaStat, Inc. is a precision medicine company that has identified a distinct molecular target

for anti-metastatic therapy: the MENA pathway. Their therapeutic strategy focuses on the

development of small molecule inhibitors against MAPKAPK2 (also known as MK2), a key

downstream kinase in the p38 MAPK signaling cascade.[7]

Molecular Targets and Mechanism of Action
The primary molecular target of MetaStat, Inc.'s inhibitors is MAPKAPK2 (MK2).[7] The MENA

protein and its isoforms are involved in regulating cell adhesion, migration, and invasion, which

are critical processes in cancer metastasis. The MENA pathway's pro-metastatic effects are, in

part, mediated through the activation of MAPKAPK2. By inhibiting MAPKAPK2, MetaStat's
compounds aim to:

Reverse MENA-driven phenotypes: Preclinical studies have shown that MAPKAPK2

inhibitors can reverse MENA-induced fibronectin remodeling, tumor cell adhesion, and

invasion.[7]

Reduce metastasis: Inhibition of MAPKAPK2 has been shown to significantly reduce lung

metastasis in animal models.[7]

Decrease circulating tumor cells (CTCs): Treatment with MAPKAPK2 inhibitors has led to a

significant decrease in the number of detectable CTCs.[7]

Quantitative Data: Preclinical Efficacy of MetaStat, Inc.'s
Inhibitors
The following table summarizes the reported preclinical effects of MetaStat, Inc.'s MAPKAPK2

inhibitors.
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Model System Effect Outcome Reference

In vitro cell culture

Reversal of MENA-

dependent

phenotypes

MENA-induced

fibronectin

remodeling, tumor cell

adhesion, and

invasion reversed to

MENA-null levels

[7]

MMTV-PyMT murine

model

Reduction of lung

metastasis

Monotherapy reduced

lung metastasis
[7]

MDA-MB-231 human

metastatic triple

negative breast

cancer model

Reduction of

circulating tumor cells

Significant decrease

in the number of

animals with

detectable CTCs

[7]

MMTV-PyMT murine

model

Inhibition of tumor

growth and metastasis

(in combination with

paclitaxel)

Significantly reduced

primary tumor growth

rate and development

of lung metastasis

[7]

Experimental Protocols
In Vitro Cell Invasion Assay:

Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured.

Transwell Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell

insert. The lower chamber contains a chemoattractant.

Treatment: Cells are treated with a MAPKAPK2 inhibitor.

Incubation: The plate is incubated to allow for cell invasion through the Matrigel.

Quantification: Invading cells on the lower surface of the membrane are stained and

counted.

In Vivo Metastasis Model:
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Animal Model: An appropriate mouse model, such as the MMTV-PyMT model which

spontaneously develops mammary tumors and metastases, is used.

Treatment: Animals are treated with the MAPKAPK2 inhibitor, either as a monotherapy or in

combination with other agents like paclitaxel.

Monitoring: Primary tumor growth is monitored regularly.

Metastasis Assessment: At the end of the study, lungs are harvested, and the number and

size of metastatic nodules are quantified.

CTC Analysis: Blood samples are collected to enumerate circulating tumor cells using

techniques like flow cytometry.

Signaling Pathway and Experimental Workflow
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Targeting the MENA Pathway via MAPKAPK2 Inhibition

Need Custom Synthesis?
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References

1. ascopubs.org [ascopubs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b612271?utm_src=pdf-body-img
https://www.benchchem.com/product/b612271?utm_src=pdf-custom-synthesis
https://ascopubs.org/doi/10.1200/JCO.2001.19.2.584
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

3. What are MMP3 inhibitors and how do they work? [synapse.patsnap.com]

4. medchemexpress.com [medchemexpress.com]

5. The Chemically-Modified Tetracycline COL-3 and Its Parent Compound Doxycycline
Prevent Microglial Inflammatory Responses by Reducing Glucose-Mediated Oxidative Stress
- PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

To cite this document: BenchChem. [Unraveling the Molecular Targets of Metastat: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612271#understanding-the-molecular-targets-of-
metastat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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